Benzenemethanamine, N-[2-(phenylseleno)butyl]-
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Overview
Description
Benzenemethanamine, N-[2-(phenylseleno)butyl]- is an organic compound that belongs to the class of amines It features a benzenemethanamine core with a phenylseleno group attached to a butyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, N-[2-(phenylseleno)butyl]- typically involves the reaction of benzenemethanamine with a phenylselenoalkyl halide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanamine, N-[2-(phenylseleno)butyl]- can undergo various chemical reactions, including:
Oxidation: The phenylseleno group can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to remove the phenylseleno group, yielding the corresponding amine.
Substitution: The phenylseleno group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: The corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzenemethanamine, N-[2-(phenylseleno)butyl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: Investigated for its potential as a biochemical probe due to the unique properties of selenium.
Medicine: Explored for its potential therapeutic effects, including antioxidant and anticancer properties.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of Benzenemethanamine, N-[2-(phenylseleno)butyl]- involves its interaction with molecular targets through the selenium atom. Selenium can form strong bonds with various biomolecules, influencing redox reactions and enzyme activities. The compound’s effects are mediated through pathways involving oxidative stress and cellular signaling.
Comparison with Similar Compounds
Similar Compounds
- Benzenemethanamine, N-phenyl-
- Benzenemethanamine, N-methyl-
- Benzenemethanamine, N-benzyl-
Uniqueness
Benzenemethanamine, N-[2-(phenylseleno)butyl]- is unique due to the presence of the phenylseleno group, which imparts distinct chemical and biological properties. This differentiates it from other benzenemethanamine derivatives that lack selenium, making it valuable for specific applications in research and industry.
Properties
CAS No. |
831200-63-6 |
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Molecular Formula |
C17H21NSe |
Molecular Weight |
318.3 g/mol |
IUPAC Name |
N-benzyl-2-phenylselanylbutan-1-amine |
InChI |
InChI=1S/C17H21NSe/c1-2-16(19-17-11-7-4-8-12-17)14-18-13-15-9-5-3-6-10-15/h3-12,16,18H,2,13-14H2,1H3 |
InChI Key |
RITXLJBSXARDLT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CNCC1=CC=CC=C1)[Se]C2=CC=CC=C2 |
Origin of Product |
United States |
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